3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid is a complex organic compound that features a furan ring, a cyclohexane ring, and a methanesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by the attachment of the ethyl group and the cyclohexane ring. The final step involves the introduction of the methanesulfonic acid group under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Key factors in industrial production include the optimization of reaction conditions, such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the cyclohexane ring or the furan ring.
Substitution: Functional groups on the furan or cyclohexane rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the cyclohexane ring may produce a more saturated derivative.
Scientific Research Applications
3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The methanesulfonic acid group can enhance the compound’s solubility and stability, facilitating its biological activity. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: This compound also contains a furan ring and is used in similar applications.
Furan-2,5-dicarboxylic acid:
Uniqueness
3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid is unique due to its combination of a furan ring, a cyclohexane ring, and a methanesulfonic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
183620-27-1 |
---|---|
Molecular Formula |
C16H28O5S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
3-[2-(furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C15H24O2.CH4O3S/c1-11-4-5-14(16)12(2)15(11,3)8-6-13-7-9-17-10-13;1-5(2,3)4/h7,9-12,14,16H,4-6,8H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
WNWCDYNZUIYHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1(C)CCC2=COC=C2)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.